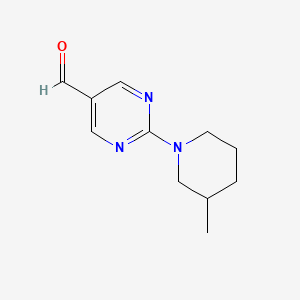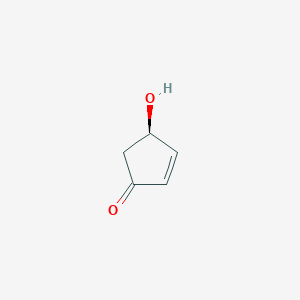
Cyano-hydroxyimino-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 g/mol . It is a specialty product often used in proteomics research . This compound is known for its role as an additive in peptide synthesis, where it helps to suppress racemization and improve coupling efficiency .
Mécanisme D'action
Target of Action
It’s known that similar compounds are used extensively in the formation of biologically active compounds .
Mode of Action
It’s known that the 2-cyano-2-(hydroxyimino)acetate displays a remarkable capacity to suppress racemization and shows impressive coupling efficiency in both automated and manual synthesis . This suggests that it may interact with its targets to prevent the conversion of one enantiomer into another, thus preserving the stereochemical integrity of the molecule .
Biochemical Pathways
It’s known that cyanoacetamide derivatives, which are structurally similar to this compound, are important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Pharmacokinetics
It’s known that the compound is a solid and should be stored at room temperature .
Result of Action
It’s known that similar compounds have been used in the synthesis of various organic heterocycles , suggesting that this compound may also contribute to the formation of complex organic structures.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Analyse Biochimique
Biochemical Properties
Cyano-hydroxyimino-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with enzymes involved in ester hydrolysis, where the compound can be hydrolyzed to produce cyanoacetic acid and methanol . This reaction is catalyzed by esterases, which are enzymes that hydrolyze ester bonds. Additionally, this compound can participate in condensation reactions, such as the Knoevenagel condensation, where it reacts with aldehydes to form α,β-unsaturated nitriles . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of specific enzymes and proteins. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, this compound has been observed to induce apoptosis, or programmed cell death, in certain cell types . This effect is particularly relevant in cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to the active site of enzymes, such as esterases, through hydrogen bonding and hydrophobic interactions . This binding can either inhibit or activate the enzyme, depending on the specific context. Additionally, this compound can undergo nucleophilic attack by water molecules, leading to its hydrolysis . This reaction is facilitated by the presence of a catalytic residue in the enzyme’s active site, which stabilizes the transition state and lowers the activation energy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but it can degrade over time when exposed to light and moisture . This degradation can lead to the formation of byproducts that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where the compound is continuously present . These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cell signaling pathways . At high doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound and its byproducts in these organs. Additionally, high doses of this compound can lead to systemic toxicity, affecting multiple organ systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ester hydrolysis and nitrile metabolism . The compound can be hydrolyzed by esterases to produce cyanoacetic acid and methanol, which can then enter various metabolic pathways . Cyanoacetic acid, for example, can be further metabolized to produce acetic acid and ammonia . Additionally, this compound can participate in condensation reactions, such as the Knoevenagel condensation, which can lead to the formation of α,β-unsaturated nitriles . These reactions highlight the compound’s versatility in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, which can affect its localization and accumulation . For example, the compound can bind to albumin in the bloodstream, which can facilitate its transport to various tissues . Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound can be targeted to the nucleus, where it can influence gene expression and DNA repair processes . These localization mechanisms highlight the importance of subcellular targeting in the compound’s biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyano-hydroxyimino-acetic acid methyl ester can be synthesized through the reaction of cyanoacetic acid methyl ester with nitrous acid . The reaction typically involves the use of sodium nitrite and acetic acid to generate nitrous acid in situ, which then reacts with cyanoacetic acid methyl ester to form the desired product . The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can be purified by recrystallization from solvents such as ethanol or ethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
Cyano-hydroxyimino-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or nitriles, while reduction can produce amines .
Applications De Recherche Scientifique
Cyano-hydroxyimino-acetic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an additive in peptide synthesis to improve coupling efficiency and suppress racemization.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Similar in structure and function, used as an additive in peptide synthesis.
2-Cyano-2-(hydroxyimino)dithioacetic acid: A sulfur-containing derivative with similar coordination properties.
Uniqueness
Cyano-hydroxyimino-acetic acid methyl ester is unique due to its high coupling efficiency and ability to suppress racemization in peptide synthesis . Compared to other similar compounds, it exhibits a slower thermal decomposition, making it safer to handle and use in various applications .
Propriétés
Numéro CAS |
61295-92-9 |
|---|---|
Formule moléculaire |
C4H4N2O3 |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
methyl (2Z)-2-cyano-2-hydroxyiminoacetate |
InChI |
InChI=1S/C4H4N2O3/c1-9-4(7)3(2-5)6-8/h8H,1H3/b6-3- |
Clé InChI |
ZTUBRMAHOKWHCL-UTCJRWHESA-N |
SMILES |
COC(=O)C(=NO)C#N |
SMILES isomérique |
COC(=O)/C(=N\O)/C#N |
SMILES canonique |
COC(=O)C(=NO)C#N |
Key on ui other cas no. |
61295-92-9 |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)




![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)
